molecular formula C10H11NO4 B2362599 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid CAS No. 2228163-21-9

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

Cat. No.: B2362599
CAS No.: 2228163-21-9
M. Wt: 209.201
InChI Key: DOPWDTGBCJUIHQ-UHFFFAOYSA-N
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Description

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is a versatile chemical compound with the molecular formula C10H11NO4. It is known for its complex structure, which allows for diverse applications in scientific research, including drug synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid typically involves the reaction of pyridine derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and stringent control of reaction parameters to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is unique due to its methoxycarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-methoxycarbonylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)9-7(3-2-6-11-9)4-5-8(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPWDTGBCJUIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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